molecular formula C8H13F2NO B1430719 (2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine CAS No. 1545665-02-8

(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine

Cat. No. B1430719
M. Wt: 177.19 g/mol
InChI Key: MFTQTZREHFMMFE-UHFFFAOYSA-N
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Description

“(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine” is a chemical compound with the CAS Number: 1545665-02-8. It has a molecular weight of 177.19 and its IUPAC name is N-((3,4-dihydro-2H-pyran-2-yl)methyl)-2,2-difluoroethan-1-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2 .

Scientific Research Applications

    Hydroxyl-Protecting Reagent

    • Field : Organic Chemistry
    • Application : It is used as a hydroxyl-protecting reagent in organic synthesis .
    • Method : The specific method of application would depend on the particular synthesis being performed. Generally, protecting groups are added to prevent certain functional groups from reacting during a synthesis .
    • Results : The use of this compound as a protecting reagent would result in the protection of hydroxyl groups during a synthesis, allowing for more complex reactions to be performed .

    Synthesis of Tetrahydropyranylated Products

    • Field : Organic Chemistry
    • Application : It can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
    • Method : The compound is reacted with alcohols in the presence of a phenolsulfonic acid-formaldehyde resin catalyst .
    • Results : The reaction results in the formation of tetrahydropyranylated products .

    Synthesis of σ1 Receptor Ligands

    • Field : Medicinal Chemistry
    • Application : It is used in the synthesis of novel and selective σ1 receptor ligands .
    • Method : The specific method of application would depend on the particular synthesis being performed. Generally, this involves reacting the compound with other reagents under controlled conditions .
    • Results : The use of this compound in the synthesis of σ1 receptor ligands could potentially result in the development of new therapeutic agents .

Safety And Hazards

The compound has the following hazard statements: H302, H314, H335. The precautionary statements include: P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name

N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2,2-difluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTQTZREHFMMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC=C1)CNCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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